molecular formula C15H20F2N2O2 B1443905 tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate CAS No. 1488559-77-8

tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate

Cat. No. B1443905
M. Wt: 298.33 g/mol
InChI Key: XUGHSFJOGXCAKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate” consists of a four-membered azetidine ring with an amino group and a carboxylate group attached. The carboxylate group is further substituted with a tert-butyl group, and the amino group is substituted with a 2,5-difluorobenzyl group.

Scientific Research Applications

    tert-butyl 3- (Hydroxymethyl)azetidine-1-carboxylate

    • Application: This compound is used as a building block in organic synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific synthesis being performed .

    tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate

    • Application: This compound was used as an intermediate in the preparation of tert-butyl 6-phenyl-7H-indolo[2,3-c]quinoline-7-carboxylate .
    • Method: The crystal structure shows that the compound adopts an E configuration for the imine unit .
    • Results: The crystal structure was successfully determined .

    tert -Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

    • Application: This building block is used as a precursor to the synthesis of thia and oxa-azaspiro [3.4]octanes .
    • Method: The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
    • Results: The outcomes would depend on the specific synthesis being performed .

    Methyl 1-Boc-azetidine-3-carboxylate

    • Application: This building block is used as a precursor to the synthesis of azaspiro [3.4]octanes .
    • Method: This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
    • Results: The outcomes would depend on the specific synthesis being performed .

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

    • Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific synthesis being performed .

    1-Boc-3-(Amino)azetidine

    • Application: This compound is an important pharmaceutical intermediate and has been used in the synthesis of IRAK-4 inhibitors .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific synthesis being performed .

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

    • Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific synthesis being performed .

    1-Boc-3-(Amino)azetidine

    • Application: This compound is an important pharmaceutical intermediate and has been used in the synthesis of IRAK-4 inhibitors .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific synthesis being performed .

Safety And Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately .

properties

IUPAC Name

tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGHSFJOGXCAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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